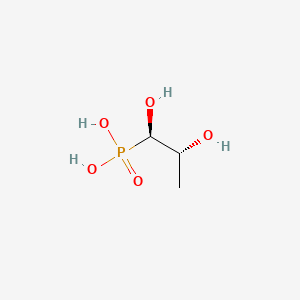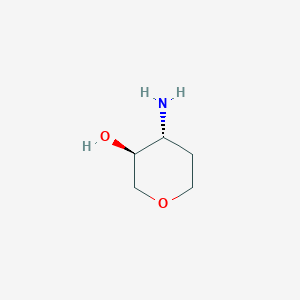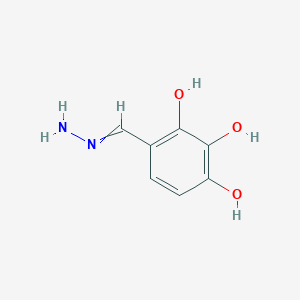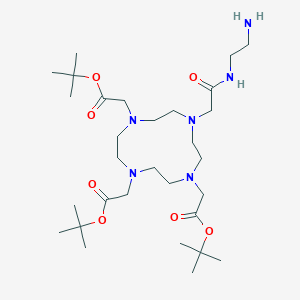
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate, also known as N5PALB, is a synthetic molecule that has been studied for its potential applications in scientific research. N5PALB is a small molecule that can be synthesized in the laboratory and has been used to study the effects of various biological processes. N5PALB has been studied for its ability to modulate the activity of several proteins, including the enzyme adenylyl cyclase, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents it from catalyzing the reaction of arachidonic acid with oxygen to form prostaglandins. This inhibition of COX-2 activity leads to decreased levels of prostaglandins and other inflammatory mediators, which can have beneficial effects in the treatment of inflammation and other diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), leading to decreased levels of prostaglandins and other inflammatory mediators. This inhibition of COX-2 activity can lead to decreased inflammation and pain, as well as decreased levels of oxidative stress and other cellular damage. In addition, this compound has been shown to modulate the activity of several proteins, including the enzyme adenylyl cyclase, and to affect the expression of various genes.
Advantages and Limitations for Lab Experiments
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in the laboratory, and it has been shown to have a range of effects on various biochemical and physiological processes. However, there are some limitations to the use of this compound in laboratory experiments. It has not been extensively studied, and its effects on various processes are not fully understood. In addition, this compound is not approved for use in humans, so its safety and efficacy for use in humans is not known.
Future Directions
There are several potential future directions for research on N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate. Further studies are needed to better understand the effects of this compound on various biochemical and physiological processes, and to determine its potential applications in the treatment of various diseases. Additionally, further research is needed to investigate the safety and efficacy of this compound for use in humans, as well as its potential for use as a therapeutic agent. Finally, further research is needed to investigate the potential for this compound to act as an inhibitor of other enzymes and to modulate the activity of other proteins.
Synthesis Methods
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate can be synthesized using a range of methods, including the reaction of 5-propionyloxy-pentyl acrylate with rac-trans-laudanosine benzenesulfonate. The reaction is a two-step process, with the first step involving the formation of the this compound molecule from the two reactants and the second step involving the formation of the desired product. The reaction is carried out in an aqueous solution at room temperature and can be completed in a few hours.
Scientific Research Applications
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been studied for its potential applications in scientific research. It has been used to study the effects of various biological processes, including the modulation of the activity of several proteins. This compound has been used to study the effects of adenylyl cyclase, an enzyme involved in the regulation of cell signaling pathways, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been used to study the effects of various signaling pathways and to investigate the role of proteins in the regulation of gene expression.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate involves the reaction of rac-trans-Laudanosine Benzenesulfonate with 5-(Propionyloxy)pentyl Acrylate in the presence of a suitable catalyst.", "Starting Materials": [ "rac-trans-Laudanosine Benzenesulfonate", "5-(Propionyloxy)pentyl Acrylate", "Catalyst" ], "Reaction": [ "Step 1: Dissolve rac-trans-Laudanosine Benzenesulfonate and 5-(Propionyloxy)pentyl Acrylate in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Purify the product by column chromatography or recrystallization.", "Step 4: Characterize the product using various spectroscopic techniques such as NMR, IR, and MS." ] } | |
CAS RN |
155913-32-9 |
Molecular Formula |
C₃₈H₄₉NO₁₁S |
Molecular Weight |
727.86 |
synonyms |
trans-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)



